molecular formula C8H12N4O2 B2703719 Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1699037-37-0

Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B2703719
CAS No.: 1699037-37-0
M. Wt: 196.21
InChI Key: QUKPCTLYCSVPPJ-UHFFFAOYSA-N
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Description

“Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate” is a chemical compound with the CAS Number: 1235439-30-1 . It has a molecular weight of 182.18 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N4O2/c1-13-6(12)5-9-7-8-3-2-4-11(7)10-5/h2-4H2,1H3,(H,8,9,10) . This code provides a standard way to encode the compound’s molecular structure and formula .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.18 . It is a powder that is stored at room temperature .

Scientific Research Applications

Synthetic Utility and Chemical Properties

Research in synthetic chemistry has led to the development of methods for preparing heteroaromatic azido compounds, including [1,2,4]triazolo[1,5-a]pyrimidines, showcasing their potential for constructing complex molecular architectures. For example, Westerlund explored the preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, demonstrating the versatility of these compounds in synthetic routes (Westerlund, 1980).

Bioactive Compound Synthesis

[1,2,4]Triazolo[1,5-a]pyrimidines serve as a scaffold for the synthesis of bioactive compounds. Massari et al. developed one-step procedures for the synthesis of derivatives with significant potential to inhibit influenza virus RNA polymerase, emphasizing their importance in antiviral research (Massari et al., 2017).

Antibacterial Activity

A novel derivative of pyrimidine containing the [1,2,4]triazolo[1,5-a]pyrimidine ring synthesized by Lahmidi et al. showed antibacterial activity against both Gram-positive and Gram-negative bacterial strains, indicating its potential in developing new antimicrobial agents (Lahmidi et al., 2019).

Antituberculous Agents

Research by Titova et al. involved the synthesis of structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate for evaluating their tuberculostatic activity, contributing to the ongoing search for more effective treatments against tuberculosis (Titova et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

methyl 5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c1-5-3-4-12-8(9-5)10-6(11-12)7(13)14-2/h5H,3-4H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKPCTLYCSVPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C(=NC(=N2)C(=O)OC)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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